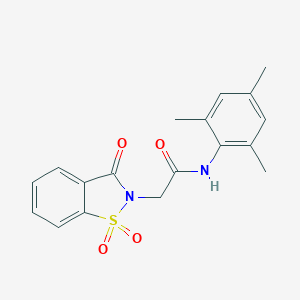

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Benzisothiazol-3-one is a chemical compound with the molecular formula C7H5NOS . It is primarily used as an industrial biocide and preservative .

Physical And Chemical Properties Analysis

1,2-Benzisothiazol-3-one has a molecular weight of 151.1857 g/mol. It has a density of 1.367 g/cm3, a melting point of 154-158°C, and a boiling point of 204.5°C at 760 mmHg .Scientific Research Applications

Synthesis and Biological Evaluation

The compound and its derivatives have been synthesized and evaluated for their antimycobacterial and antitumor activities. Specifically, certain derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Rv, and some showed notable cytotoxicity against leukemia and non-small cell lung cancer cell lines, as well as ovarian cancer cell lines (Güzel & Salman, 2006).

Biological Activity and Synthesis Techniques

Novel Synthesis and Biological Activity

A series of biologically active compounds were synthesized using this compound, leveraging techniques such as ultrasonic mediation and ring expansion. These compounds exhibited antibacterial and antioxidant activities, showcasing the compound's utility in creating potential therapeutic agents (Zia-ur-Rehman et al., 2009), (Ahmad et al., 2011).

Chemical Synthesis and Labeling

Isotope Labeling and Synthesis

The compound was used in the synthesis of labeled compounds, highlighting its relevance in creating markers for scientific research, such as in the study of drug metabolism or in the tracking of biological pathways (Xu & Trudell, 2005).

Potential as Ligands and Precursors

Synthesis for Ligand Applications

The compound has been utilized in synthesizing novel derivatives with potential application as ligands, particularly in coordination with transition metals, indicating its utility in materials science and catalysis (Frija et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds are primarily used as industrial antimicrobial, preservative, and anti-enzyme agents .

Mode of Action

It is known to inhibit the growth of fungi (yeasts and molds), bacteria, and algae in organic media .

Biochemical Pathways

It is known to solve a series of problems caused by microbial growth in organic products, such as mold, fermentation, spoilage, coagulation, and odor .

Pharmacokinetics

Its physical and chemical properties, such as melting point (154-158°c), boiling point (2045°C at 760 mmHg), and vapor pressure (0183mmHg at 25°C), may influence its bioavailability .

Result of Action

It is known to prevent microbial growth in organic products, thereby preventing spoilage and maintaining product quality .

properties

IUPAC Name |

N-(2,4,6-trimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-11-8-12(2)17(13(3)9-11)19-16(21)10-20-18(22)14-6-4-5-7-15(14)25(20,23)24/h4-9H,10H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYYGQABAJWXJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B426390.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426391.png)

![N-(sec-butyl)-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B426393.png)

![N-(5-chloro-2-methylphenyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide](/img/structure/B426395.png)

![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide](/img/structure/B426396.png)

![Methyl 4-methyl-3-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B426397.png)

![N-(4-methoxybenzyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide](/img/structure/B426399.png)

![1-(5-Chloro-2-methylphenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B426401.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B426402.png)

![N-[4-(2-adamantyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B426403.png)

![5-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B426409.png)

![N-butyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426410.png)

![5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B426411.png)